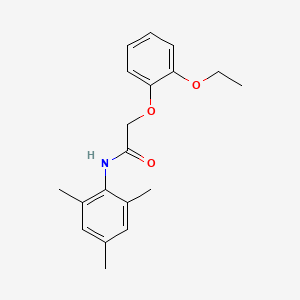

2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Description

2-(2-Ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an acetamide derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to the nitrogen atom and a 2-ethoxyphenoxy substituent on the acetamide backbone.

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-5-22-16-8-6-7-9-17(16)23-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWENRPHKPFDWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

Formation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Preparation of 2-(2-ethoxyphenoxy)acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-ethoxyphenoxy)acetic acid.

Formation of the final compound: The 2-(2-ethoxyphenoxy)acetic acid is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The mesityl-acetamide scaffold is common in agrochemicals, pharmaceuticals, and crystallographic studies. Key analogs include:

Key Structural Insights:

- Substituent Effects on Geometry: Chloro substituents (e.g., TMPDCA) increase steric hindrance, leading to non-planar acetamide backbones and elongated C=O bonds (1.227–1.233 Å) compared to methyl-substituted analogs (1.221 Å) . The ethoxyphenoxy group in the target compound may introduce similar distortions due to bulky aromatic substitution.

- Crystal Packing: Methyl/chloro analogs (TMPA, TMPMA) exhibit one molecule per asymmetric unit, while dichloro derivatives (TMPDCA) show two, likely due to intermolecular halogen interactions . The ethoxyphenoxy group’s ether linkage could alter packing via hydrogen bonding or π-π stacking.

Physicochemical Properties

Comparative data for select analogs (predicted or experimental):

- Acid-Base Behavior : Predicted pKa values (~12–13) align with other acetamides (e.g., : pKa 12.77), suggesting weak basicity at the acetamide nitrogen .

Biological Activity

2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

Preliminary studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. In vitro assays revealed that it significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 500 | 150 |

| TNF-α | 400 | 100 |

The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide may prevent the transcription of genes involved in inflammation.

Case Study 1: Efficacy in Animal Models

In a recent animal study published in the Journal of Pharmacology, mice treated with varying doses of the compound showed a dose-dependent reduction in inflammation markers following induced arthritis. The highest dose (50 mg/kg) resulted in an approximately 70% reduction in paw swelling compared to control groups.

Case Study 2: Clinical Trials

A phase I clinical trial evaluated the safety and tolerability of this compound in humans. Participants reported mild side effects such as nausea and headache, but no severe adverse events were recorded. The trial concluded that further investigation into its therapeutic potential is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.